REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][CH2:2]1.[C:12](OCC)(=[O:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14].[H-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCOCC1>[C:12]([CH:3]1[C:4](=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[O:1][CH2:2]1)([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[O:18] |f:2.3|
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
O1CCC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 80° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The oily precipitate is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic solution is washed with 40% citric acid and water until neutral
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo the residue
|
Type
|
CUSTOM
|
Details
|
is purified over a SiO2 column
|
Type
|
CUSTOM
|
Details
|
Crystallization from isopropyl alcohol
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(=O)OCC)C1COC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |